

Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxyphenol

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Compound of Interest

Compound Name: 4-Butoxyphenol

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Introduction

4-Butoxyphenol is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its structure, featuring a butyl ether linkage to a phenol, allows for further functionalization, making it a versatile building block in medicinal chemistry. The Williamson ether synthesis is a classical and efficient method for the preparation of ethers, including aryl ethers like **4-butoxyphenol**. This reaction proceeds via an SN2 mechanism, involving the reaction of a phenoxide ion with an alkyl halide.^[1] This application note provides a detailed protocol for the synthesis of **4-butoxyphenol** from hydroquinone and 1-bromobutane.

Reaction Scheme

The synthesis of **4-butoxyphenol** from hydroquinone proceeds via a Williamson ether synthesis. The reaction involves the deprotonation of one of the hydroxyl groups of hydroquinone by a base to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of 1-bromobutane.

Reaction: Hydroquinone + 1-Bromobutane → **4-Butoxyphenol**

Data Presentation

| Parameter | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₀ H ₁₄ O ₂ | [2] |
| Molecular Weight | 166.22 g/mol | [2][3] |
| Typical Yield | 87.0 - 89.1% | [4] |
| Purity | 98.1 - 98.8% (Liquid Chromatography) | [4] |
| Melting Point | 65-66 °C | [3] |

Experimental Protocols

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[5][6]

Materials and Reagents

- Hydroquinone
- 1-Bromobutane
- Potassium Carbonate (K₂CO₃), anhydrous
- Acetone, anhydrous
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Equipment

- Round-bottom flask

- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

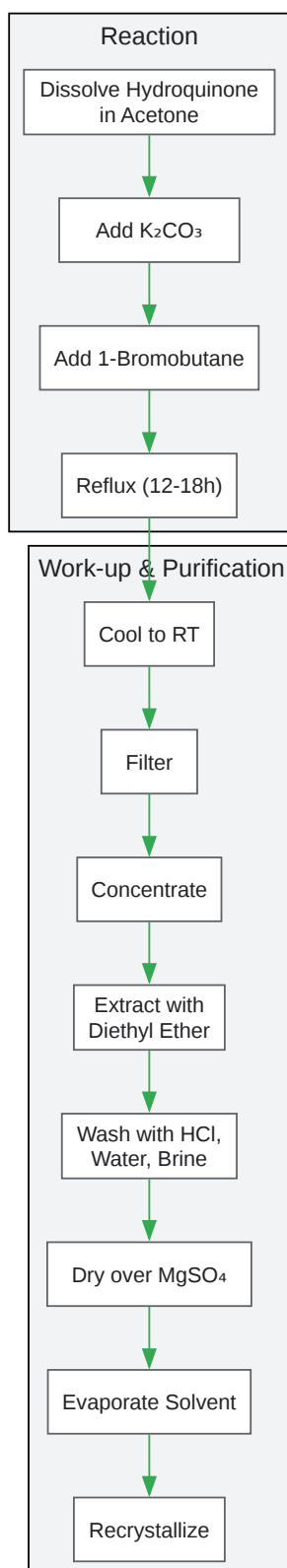
Procedure

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone (1.0 equivalent) in anhydrous acetone.
- **Addition of Base:** Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
- **Addition of Alkyl Halide:** Add 1-bromobutane (1.05 equivalents) dropwise to the reaction mixture.
- **Reaction:** Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
- **Extraction:** Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl, followed by water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **4-butoxyphenol** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-

white solid.[4]

Visualizations

Experimental Workflow

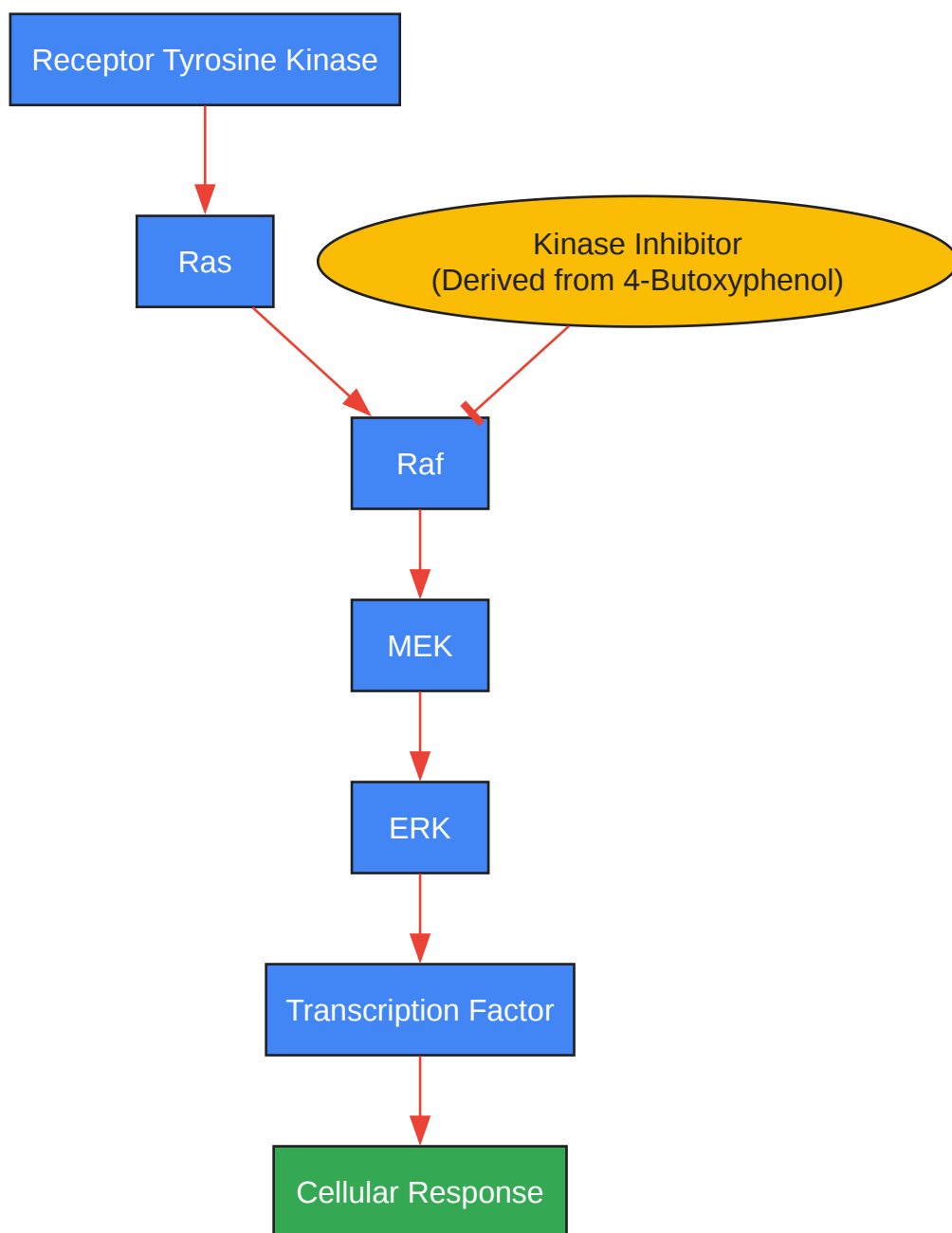


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Caption: Workflow for the synthesis of **4-Butoxyphenol**.

Signaling Pathway (Illustrative Example)

While **4-butoxyphenol** itself is primarily a synthetic intermediate, its derivatives can be designed to interact with various biological pathways. For illustrative purposes, the following diagram shows a generic kinase signaling pathway, which can be a target for inhibitors synthesized from **4-butoxyphenol** derivatives.



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Caption: Inhibition of a generic kinase signaling pathway.

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